[2-(3-Methyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride
CAS No.: 2191401-21-3
Cat. No.: VC4458567
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2191401-21-3 |
|---|---|
| Molecular Formula | C6H13Cl2N3 |
| Molecular Weight | 198.09 |
| IUPAC Name | 2-(3-methylpyrazol-1-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C6H11N3.2ClH/c1-6-2-4-9(8-6)5-3-7;;/h2,4H,3,5,7H2,1H3;2*1H |
| Standard InChI Key | DARAWWKZZVXIOV-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1)CCN.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
The molecular structure of [2-(3-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride consists of a five-membered pyrazole ring substituted with a methyl group at the 3-position and an ethylamine moiety at the 1-position. The dihydrochloride salt form enhances its stability and solubility in aqueous environments. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃Cl₂N₃ |
| Molecular Weight | 198.09 g/mol |
| IUPAC Name | 2-(3-Methylpyrazol-1-yl)ethanamine dihydrochloride |
| SMILES | CC1=NN(C=C1)CCN.Cl.Cl |
| InChIKey | DARAWWKZZVXIOV-UHFFFAOYSA-N |
The pyrazole ring contributes to aromatic stability, while the ethylamine side chain enables nucleophilic reactivity, facilitating further functionalization.
Synthesis and Industrial Production
The synthesis of [2-(3-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride involves alkylation of 3-methyl-1H-pyrazole with 2-chloroethylamine under basic conditions, followed by hydrochlorination. Key steps include:
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Alkylation: 3-Methylpyrazole reacts with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.
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Purification: The crude product is isolated via solvent extraction and purified using recrystallization or column chromatography.
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Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving crystallinity and storage stability.
Industrial-scale production employs continuous flow reactors to optimize reaction parameters (temperature, residence time) and enhance yields (>85%). Automated purification systems, such as centrifugal partition chromatography, ensure batch-to-batch consistency.
Physicochemical Properties
The dihydrochloride salt exhibits distinct physicochemical characteristics:
| Property | Description |
|---|---|
| Solubility | Highly soluble in water (>50 mg/mL); moderately soluble in methanol and ethanol. |
| Stability | Stable under ambient conditions; hygroscopic, requiring storage in desiccators. |
| Melting Point | Not explicitly reported; analogous pyrazole derivatives melt between 150–200°C. |
The compound’s zwitterionic nature in aqueous solutions enhances its bioavailability, a critical factor in drug formulation.
Chemical Reactivity and Functionalization
[2-(3-Methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride participates in diverse reactions:
Nucleophilic Substitution
The primary amine group undergoes alkylation or acylation. For example, reaction with acyl chlorides yields amide derivatives:
Such derivatives are precursors for anticancer agents.
Coordination Chemistry
The pyrazole nitrogen and amine group act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial activity.
Oxidation
Treatment with hydrogen peroxide or m-chloroperbenzoic acid oxidizes the pyrazole ring to N-oxides, altering electronic properties for enhanced bioactivity.
Applications in Pharmaceutical Research
Anti-Inflammatory and Analgesic Compounds
The pyrazole core interacts with cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Preclinical models suggest efficacy in arthritis and neuropathic pain .
Anticancer Drug Development
Functionalization with cytotoxic moieties (e.g., platinum groups) yields compounds targeting topoisomerase II and tubulin polymerization. In vitro studies show IC₅₀ values <10 μM against breast and colon cancer cell lines .
Research Findings and Biological Activities
Enzyme Inhibition
In silico docking studies predict strong binding affinity (ΔG < −8 kcal/mol) toward kinase targets such as EGFR and CDK2, suggesting potential in targeted cancer therapy .
Agricultural Chemistry
The compound serves as an intermediate for fungicides (e.g., triadimefon analogs) and herbicides targeting acetolactate synthase (ALS) .
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